molecular formula C16H19ClN2O3S B275225 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine

Katalognummer: B275225
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: WPASZLPMSOKUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a pyridine ring, and various substituents that contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonamide can yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests it could be a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or receptors.

Industry

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Wirkmechanismus

The mechanism by which [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine ring and other substituents can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar functional group.

    Pyridine Derivatives: Compounds like 2-chloropyridine and 2-methylpyridine share structural similarities.

Uniqueness

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](6-methyl(2-pyridyl))amine is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C16H19ClN2O3S

Molekulargewicht

354.9 g/mol

IUPAC-Name

5-chloro-4-methyl-N-(6-methylpyridin-2-yl)-2-propoxybenzenesulfonamide

InChI

InChI=1S/C16H19ClN2O3S/c1-4-8-22-14-9-11(2)13(17)10-15(14)23(20,21)19-16-7-5-6-12(3)18-16/h5-7,9-10H,4,8H2,1-3H3,(H,18,19)

InChI-Schlüssel

WPASZLPMSOKUDO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC(=N2)C

Kanonische SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC(=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.